2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS: 326883-94-7) is a tetrahydroacridine derivative featuring a 1,2,3,4-tetrahydroacridine core substituted at the 9-position with a carboxylate ester group. The ester moiety contains a 2-(4-chlorophenyl)-2-oxoethyl chain, which introduces electron-withdrawing and lipophilic characteristics.
The synthesis of such derivatives typically involves condensation reactions between tetrahydroacridine precursors and substituted acyl chlorides or active esters.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFIRIWUBVPJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted acridine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in cancer cells . Additionally, it may inhibit specific enzymes involved in cell proliferation, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical properties of tetrahydroacridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Physicochemical and Economic Considerations
- Solubility : The target compound’s ester group offers moderate solubility in organic solvents. In contrast, the carboxylic acid analog (CAS 379728-21-9) has higher aqueous solubility, making it preferable for pharmaceutical applications .
- Cost : The nitro-substituted derivative () is commercially available at $280/10mg (90% purity), suggesting the chloro variant may follow similar pricing trends, though data are lacking.
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₄ClN₃O₃
- Molecular Weight : 319.74 g/mol
- IUPAC Name : 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
The biological activity of 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit activity through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor properties. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis.
- A study reported that the compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- It was found to enhance neuronal survival in models of oxidative stress.
- The compound may exert protective effects against neurodegenerative diseases by modulating pathways associated with neuronal apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Neuroprotection | Enhanced neuronal survival | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cells revealed that treatment with 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Histological analysis showed significant apoptosis in treated cells compared to controls.
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) and increased antioxidant enzyme activities (e.g., superoxide dismutase). These findings suggest its potential utility in treating neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
